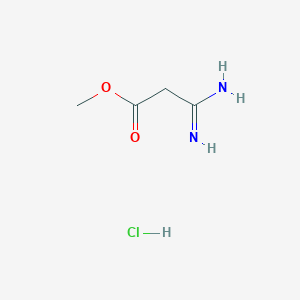
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol, also known as BM212, is a chemical compound that has been studied for its potential use in treating various diseases. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of BM212 in scientific research.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. In addition, 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol in lab experiments is its potent inhibitory effects on cell growth and survival pathways. However, one limitation of using 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol, including:
1. Further studies on the mechanism of action of 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol, including its effects on other signaling pathways and enzymes.
2. Studies on the potential use of 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
3. Studies on the pharmacokinetics and pharmacodynamics of 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol in animal models and humans.
4. Development of new synthetic methods for 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol and related compounds.
5. Studies on the potential use of 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol as a therapeutic agent for other diseases, such as inflammatory diseases and infectious diseases.
In conclusion, 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol is a chemical compound that has shown promise in scientific research for its potential use in treating various diseases. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Synthesis Methods
The synthesis of 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol involves a series of chemical reactions, including the condensation of 2-methoxyaniline and 2-chloro-5-(benzyloxy)phenol to form the intermediate compound 2-(2-methoxyphenyl)-5-(benzyloxy)phenol. This intermediate compound is then reacted with guanidine to produce 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol.
Scientific Research Applications
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's and Parkinson's disease research, 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol has been studied for its potential neuroprotective effects.
properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-29-22-10-6-5-9-18(22)20-14-26-24(25)27-23(20)19-12-11-17(13-21(19)28)30-15-16-7-3-2-4-8-16/h2-14,28H,15H2,1H3,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDENPZLARXOFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile](/img/structure/B2973471.png)
![[1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2973472.png)
![2-(2-(4-(dimethylamino)phenyl)-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2973473.png)



![1-(cyclohexyl(methyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2973481.png)
![(Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2973482.png)
![N-(3,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2973483.png)



![N-[4-[[4-[(3,5-dimethoxybenzoyl)amino]phenyl]methyl]phenyl]-3,5-dimethoxybenzamide](/img/structure/B2973490.png)
![{2-[(2-chlorobenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2973492.png)